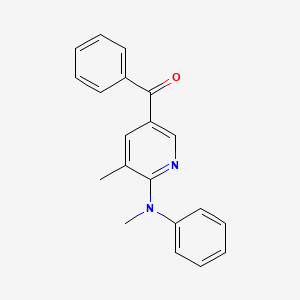
2-Cyclobutyl-4-methylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a cyclobutyl group at the second position and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-methylthiazole can be achieved through various methods. One common approach involves the cyclization of α-halogenoketones with thiourea or ammonium thiocarbamate. For instance, the reaction of α-chloromethyl-ethylketone with thiourea under mild conditions can yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: 2-Cyclobutyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles or amino-substituted thiazoles.
科学研究应用
2-Cyclobutyl-4-methylthiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Cyclobutyl-4-methylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological macromolecules, potentially inhibiting enzymes or blocking receptors. The compound’s ability to undergo electrophilic and nucleophilic substitutions also enables it to modify biological pathways by forming covalent bonds with target proteins .
Similar Compounds:
- 2-Butyl-4-methylthiazole
- 2-Phenyl-4-methylthiazole
- 2-Methyl-4-methylthiazole
Comparison: this compound is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
属性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC 名称 |
2-cyclobutyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-6-5-10-8(9-6)7-3-2-4-7/h5,7H,2-4H2,1H3 |
InChI 键 |
TWBNOXSWNZIVJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


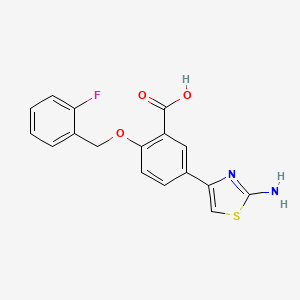

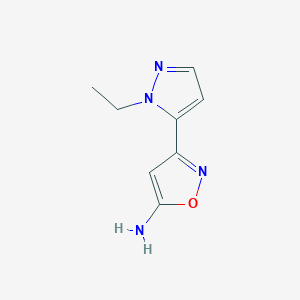
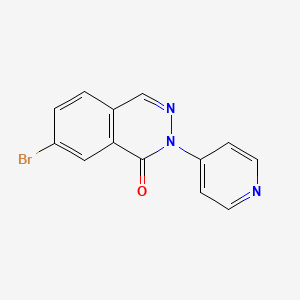
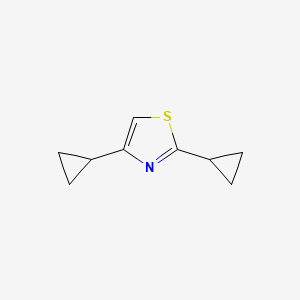
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
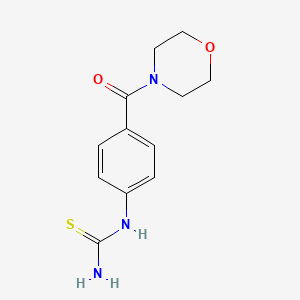

![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)

![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)

